molecular formula C11H16N6 B1488477 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine CAS No. 2097946-48-8

1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine

Cat. No.: B1488477
CAS No.: 2097946-48-8
M. Wt: 232.29 g/mol
InChI Key: KBDLZHYFDFNLKP-UHFFFAOYSA-N
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Description

1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine (CAS Number: 2097946-48-8) is a chemical compound featuring the privileged triazolo[4,3-a]pyrazine scaffold , a structure recognized for its diverse biological activities and significance in medicinal chemistry research . This scaffold is a key structural component in several marketed drugs and is extensively investigated for developing new therapeutic agents . Derivatives of triazolo[4,3-a]pyrazine have demonstrated a broad spectrum of pharmacological activities in scientific studies, including potent antibacterial and antimalarial properties . Specific analogues have shown promising in vitro activity against pathogens like Staphylococcus aureus and Escherichia coli , as well as the malaria parasite Plasmodium falciparum . The core scaffold is also explored for other activities such as modulation of neuronal receptors (e.g., mGlu5) for potential application in neurological disorders, and as a component in antidiabetic drugs like Sitagliptin . The presence of the pyrrolidin-3-amine moiety in this particular compound provides a versatile handle for further synthetic modification, making it a valuable building block for constructing compound libraries in hit-to-lead and structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-4-6-17(9)11)16-5-3-8(12)7-16/h4,6,8H,2-3,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDLZHYFDFNLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN=C2N3CCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-(3-Ethyl-triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine typically involves:

  • Construction of the triazolo[4,3-a]pyrazine core via cyclization reactions starting from substituted pyrazine derivatives.
  • Introduction of the ethyl substituent at the 3-position of the triazolo ring.
  • Subsequent nucleophilic substitution or coupling to attach the pyrrolidin-3-amine group at the 8-position of the triazolo[4,3-a]pyrazine system.

Key Intermediates and Cyclization

A common starting material is 2,3-dichloropyrazine, which undergoes nucleophilic substitution with hydrazine hydrate to form hydrazinopyrazine intermediates. These intermediates are then cyclized with triethoxy methane or triethyl orthoacetate under reflux conditions to generate the fused triazolo[4,3-a]pyrazine ring system.

Table 1: Cyclization Reaction Conditions

Step Reactants Conditions Outcome
A 2,3-dichloropyrazine + Hydrazine hydrate EtOH, 85°C, reflux Hydrazinopyrazine intermediate
B Hydrazinopyrazine + Triethoxy methane 80°C, reflux Triazolo[4,3-a]pyrazine intermediate

This approach is detailed in the synthesis of related triazolo[4,3-a]pyrazine derivatives, where hydrazine substitution precedes cyclization to form the fused heterocycle.

Attachment of Pyrrolidin-3-amine

The final step involves coupling the triazolo[4,3-a]pyrazine core with pyrrolidin-3-amine. This is generally achieved via nucleophilic aromatic substitution or amide bond formation, depending on the functional groups present on the triazolo ring.

For example, the triazolo[4,3-a]pyrazine intermediate bearing a suitable leaving group (e.g., chloride) at the 8-position undergoes substitution with pyrrolidin-3-amine under basic conditions, often in polar aprotic solvents such as DMF or THF, at moderate temperatures (room temperature to 70°C).

Representative Synthetic Route Summary

Step Reaction Type Reactants/Intermediates Conditions Product/Intermediate
1 Nucleophilic substitution 2,3-dichloropyrazine + Hydrazine hydrate EtOH, 85°C, reflux Hydrazinopyrazine derivative
2 Cyclization Hydrazinopyrazine + Triethoxy methane 80°C, reflux Triazolo[4,3-a]pyrazine intermediate
3 Alkylation/Functionalization Triazolo intermediate + ethyl source Variable 3-Ethyl-triazolo[4,3-a]pyrazine
4 Nucleophilic substitution 3-Ethyl-triazolo[4,3-a]pyrazine + pyrrolidin-3-amine DMF or THF, RT to 70°C 1-(3-Ethyl-triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine

Detailed Research Findings

  • Hydrazine Substitution and Cyclization : The reaction of 2,3-dichloropyrazine with hydrazine hydrate in ethanol at reflux yields hydrazinopyrazine intermediates, which upon reflux with triethoxy methane cyclize to the triazolo[4,3-a]pyrazine core.

  • Nucleophilic Aromatic Substitution : The substitution of the 8-position chlorine on the triazolo-pyrazine core by pyrrolidin-3-amine is facilitated by potassium carbonate as a base in DMF at room temperature to 70°C, yielding the desired amine-substituted product.

  • Purification and Characterization : Crude products are typically purified by crystallization from methanol or ethyl acetate mixtures. Characterization is confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, IR, and mass spectrometry.

Example Experimental Conditions from Literature

Parameter Condition/Value
Solvent for hydrazine substitution Ethanol (EtOH)
Temperature (hydrazine substitution) 85°C, reflux
Cyclization reagent Triethoxy methane
Cyclization temperature 80°C, reflux
Base for amine substitution Potassium carbonate (K2CO3)
Solvent for amine substitution Dimethylformamide (DMF)
Temperature (amine substitution) Room temperature to 70°C
Reaction time (amine substitution) 15 min stirring + 18-24 h heating

Notes on Scale and Yield

  • The yields of intermediate cyclization steps are generally good, often exceeding 60–70%.
  • The final substitution with pyrrolidin-3-amine proceeds with high conversion and can be optimized by adjusting temperature and reaction time.
  • Crystallization and purification steps are crucial for isolating pure compound suitable for further biological evaluation.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants/Intermediates Conditions Yield (%) Notes
1 Nucleophilic substitution 2,3-dichloropyrazine + hydrazine hydrate EtOH, 85°C, reflux ~70 Formation of hydrazinopyrazine
2 Cyclization Hydrazinopyrazine + triethoxy methane 80°C, reflux ~65 Formation of triazolo[4,3-a]pyrazine core
3 Alkylation/functionalization Ethyl source + triazolo intermediate Variable Variable Introduction of ethyl group
4 Nucleophilic substitution 3-Ethyl-triazolo intermediate + pyrrolidin-3-amine DMF, K2CO3, RT-70°C >70 Final coupling step

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amine group to an amide or nitro group.

  • Reduction: Reduction of nitro groups to amines.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or nitric acid.

  • Reduction reactions can be performed using hydrogen gas and a catalyst or metal hydrides.

  • Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed:

  • Oxidation can yield amides or nitro derivatives.

  • Reduction can produce secondary or tertiary amines.

  • Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated that derivatives of 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine exhibit significant anticancer properties. For instance:

  • Inhibition of c-Met Kinase : This compound has been evaluated for its inhibitory activity against c-Met kinase, a critical target in cancer therapy. Research indicates that it can effectively inhibit this kinase in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
  • Cell Cycle Arrest and Apoptosis Induction : Studies have shown that treatment with this compound leads to cell cycle arrest and induces apoptosis in cancer cells. This mechanism is crucial for the development of anticancer therapies .

Antibacterial Properties

In addition to its anticancer activity, this compound has demonstrated notable antibacterial effects. It has been shown to inhibit key enzymes involved in bacterial proliferation, making it a potential candidate for developing new antibacterial agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The initial steps often include the synthesis of intermediates through nucleophilic substitutions and cyclization reactions involving hydrazine derivatives and pyrazines.
  • Functionalization : The compound can undergo further modifications to enhance its biological activity or reduce toxicity. This includes exploring various substituents on the triazole or pyrazine rings to optimize pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Albrecht et al. (2008)Dual InhibitorsDeveloped derivatives targeting both c-Met and VEGFR-2 with improved anticancer activity .
Jiangxi Provincial Key Laboratory StudyBiological EvaluationEvaluated the effects on A549 and MCF-7 cell lines; demonstrated significant inhibition of cell growth .
Recent Synthesis ReportsAntibacterial ActivityShowed efficacy against various bacterial strains; potential for new drug development .

Mechanism of Action

The mechanism by which 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

The following analysis compares 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues of the [1,2,4]Triazolo[4,3-a]pyrazine Core
Compound Name Substituents (Position) Core Heterocycle Key Data Reference
N-Phenethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (33) 3-phenyl, 8-phenethylamine [1,2,4]Triazolo[4,3-a]pyrazine Yield: 86%, HRMS: [M+H]+ 333.1164 (calc. 333.1168)
3-(4-Nitrophenyl)-N-phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (36) 3-(4-nitrophenyl), 8-phenethylamine [1,2,4]Triazolo[4,3-a]pyrazine Yield: 87–99%, mp: 236–238 °C (decomp.)
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride 3-methyl, 8-piperazine [1,2,4]Triazolo[4,3-a]pyrazine Mol. formula: C6H12Cl2N4, CAS: 1255098-80-6

Key Observations :

  • Substituent Effects: Replacement of the ethyl group in the target compound with phenyl (33) or nitrophenyl (36) enhances aromaticity and may alter receptor binding affinity.
  • Amine Side Chain : Pyrrolidin-3-amine (target) vs. phenethylamine (33, 36) or piperazine () influences pharmacokinetics. Pyrrolidine’s constrained conformation may enhance selectivity for specific biological targets.
Derivatives with Alternative Heterocyclic Cores
Compound Name Core Heterocycle Substituents Biological Activity Reference
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine [1,2,4]Triazolo[4,3-a]pyridine 3-methyl, 6-amine Not reported; pyridine analogs often show CNS activity
1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrazol-4-amine [1,2,4]Triazolo[4,3-a]azepine 3-azepine, 1-ethylpyrazol-4-amine CAS: 1174852-58-4, Mol. formula: C10H16N6

Key Observations :

  • Core Flexibility : Pyrazine cores (target) exhibit higher polarity than pyridine () or azepine () analogs, impacting membrane permeability.
  • Biological Implications : Azepine-containing derivatives () may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity.

Key Observations :

  • Methodology : The target compound likely follows General Procedure E (tele-substitution), as used for 33 and 36, yielding >85% product under optimized conditions .
  • Scalability : High yields (up to 99% in ) suggest robustness of the substitution strategy for 8-amine derivatives.

Biological Activity

1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine (CAS Number: 2097946-48-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a triazolo-pyrazine core, which is known for its diverse biological activities. The molecular formula is C11H15N5C_{11}H_{15}N_{5} with a molecular weight of 232.29 g/mol. Its structural characteristics are critical for its interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature:

  • Conventional Synthesis : Utilizing hydrazine derivatives and pyrazine-based compounds.
  • Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times significantly compared to traditional techniques .

Antitumor Activity

Research indicates that derivatives of triazolo-pyrazines exhibit significant antitumor properties through the inhibition of key kinases such as c-Met and VEGFR-2. These kinases play crucial roles in tumor growth and metastasis:

  • c-Met Inhibition : Compounds similar to this compound have shown potent inhibition of c-Met with IC50 values in the low micromolar range (0.005 µM) .

The mechanism involves interference with signaling pathways that regulate cell proliferation and survival. In vitro studies using human cancer cell lines (A549, MCF-7) demonstrated that these compounds induce apoptosis and inhibit cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the triazolo-pyrazine scaffold can significantly enhance biological activity:

Substituent PositionEffect on Activity
3-Ethyl GroupEnhances lipophilicity
Amino GroupCritical for receptor binding
Pyrazine RingInfluences kinase selectivity

Case Studies

  • Inhibition of c-Met : A study demonstrated that the compound effectively inhibited c-Met in A549 lung cancer cells, leading to reduced cell viability and migration .
  • Dual Inhibition : The compound was also evaluated for dual inhibition of c-Met and VEGFR-2, showing promising results in preclinical models of cancer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine
Reactant of Route 2
1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine

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